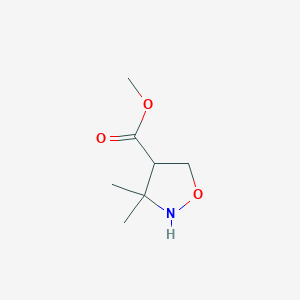
1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 2,5-dimethoxyphenyl group and an aldehyde functional group
準備方法
The synthesis of 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method starts with the preparation of 2,5-dimethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the triazole ring and the aldehyde group. The key steps in the synthesis include:
Formation of 2,5-dimethoxybenzaldehyde: This can be achieved through the oxidation of 2,5-dimethoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.
Cycloaddition Reaction: The 2,5-dimethoxybenzaldehyde is then reacted with an azide compound in the presence of a copper catalyst to form the triazole ring through a Huisgen cycloaddition reaction.
Introduction of the Aldehyde Group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its triazole ring is a versatile scaffold for the development of new compounds with diverse properties.
Biology: Triazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals.
Industry: Triazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound’s unique structure makes it valuable for designing new materials with specific properties.
作用機序
The mechanism of action of 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups and aldehyde functional group may also contribute to the compound’s biological activity by influencing its binding affinity and specificity.
類似化合物との比較
1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives to highlight its uniqueness:
特性
CAS番号 |
916151-02-5 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C11H11N3O3/c1-16-9-3-4-11(17-2)10(5-9)14-6-8(7-15)12-13-14/h3-7H,1-2H3 |
InChIキー |
YZFKWAFEOTYBIE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(N=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)


![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)


![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)


